

An In-depth Technical Guide to the Properties of 1,3-Dibromotetrafluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dibromotetrafluorobenzene

Cat. No.: B073227

[Get Quote](#)

Introduction

1,3-Dibromotetrafluorobenzene is a specialized halogenated aromatic compound with the chemical formula $C_6Br_2F_4$.^[1] It serves as a critical building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and material science.^{[1][2]} Its unique structure, featuring both bromine and fluorine substituents on the benzene ring, imparts remarkable thermal stability and chemical resistance, making it a valuable intermediate in the development of advanced materials such as polymers with enhanced thermal and chemical stability for the electronics and aerospace industries.^{[1][3]} This compound is typically a colorless to light yellow or orange clear liquid at room temperature.^{[1][2][4]} Researchers utilize **1,3-Dibromotetrafluorobenzene** in the synthesis of complex organic molecules, particularly in medicinal chemistry and in cross-coupling reactions.^{[1][2]}

Physical and Chemical Properties

The distinct physical and chemical properties of **1,3-Dibromotetrafluorobenzene** are fundamental to its application in synthesis. The presence of two bromine atoms and four fluorine atoms on the benzene ring creates a unique electronic environment that influences its reactivity, making the bromine atoms susceptible to various substitution and coupling reactions.^[3]

Property	Value	Source
Molecular Formula	C ₆ Br ₂ F ₄	[1] [2]
Molecular Weight	307.87 g/mol	[1] [2]
Density	2.18 g/mL at 25 °C (lit.) or 2.24 g/mL	[1] [2] [4] [5]
Appearance	Colorless to light orange to yellow clear liquid	[1] [2]
Boiling Point	200 °C (lit.)	[1] [2] [4]
Refractive Index	n _{20/D} 1.516 (lit.) or n _{20/D} 1.52	[1] [2] [4]
Purity	≥ 96% (GC) or ≥ 98% (GC)	[1] [2] [4]
CAS Number	1559-87-1	[1] [2] [4]
Flash Point	92.2 °C (198.0 °F) - closed cup	[4]
Storage Temperature	Room Temperature or 2-8°C	[1] [2] [5]

Experimental Protocols

Determination of Density using a Pycnometer

A standard method for accurately determining the density of a liquid such as **1,3-Dibromotetrafluorobenzene** is through the use of a pycnometer.

Objective: To determine the density of a liquid sample by measuring its mass and volume.

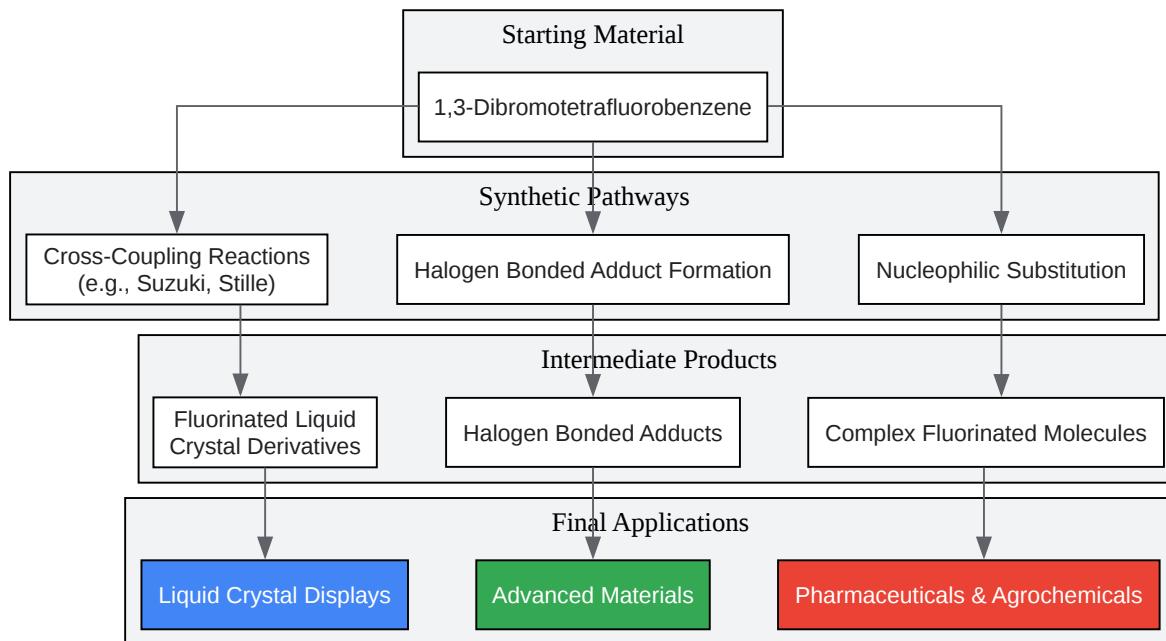
Materials:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance (accurate to ±0.0001 g)
- Thermometer

- Distilled water (for calibration)
- The liquid sample (**1,3-Dibromotetrafluorobenzene**)
- Acetone (for cleaning and drying)
- A temperature-controlled water bath

Procedure:

- Cleaning and Drying:
 - Clean the pycnometer and its stopper thoroughly with a suitable solvent like acetone, followed by distilled water.
 - Dry the pycnometer completely in an oven and then allow it to cool to room temperature in a desiccator.
- Mass of the Empty Pycnometer:
 - Weigh the clean, dry, and empty pycnometer along with its stopper on the analytical balance. Record this mass as m_1 .
- Calibration with Distilled Water:
 - Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper; excess water will emerge from the capillary.
 - Wipe the outside of the pycnometer dry.
 - Place the filled pycnometer in a temperature-controlled water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate.
 - Once equilibrated, ensure the water level is at the mark on the capillary. Remove any excess water from the stopper.
 - Wipe the pycnometer dry again and weigh it. Record this mass as m_2 .


- Mass of the Pycnometer with the Sample Liquid:
 - Empty and dry the pycnometer as in step 1.
 - Fill the pycnometer with the **1,3-Dibromotetrafluorobenzene** sample, taking care to avoid air bubbles.
 - Follow the same procedure as in step 3 for temperature equilibration and weighing. Record this mass as m_3 .

Calculations:

- Mass of the water:
 - $\text{Mass}_{\text{water}} = m_2 - m_1$
- Volume of the pycnometer (at the calibration temperature):
 - $\text{Volume}_{\text{pycnometer}} = \text{Mass}_{\text{water}} / \text{Density}_{\text{water}}$
 - The density of water ($\text{Density}_{\text{water}}$) at the specific temperature must be known from standard tables.
- Mass of the sample liquid:
 - $\text{Mass}_{\text{sample}} = m_3 - m_1$
- Density of the sample liquid:
 - $\text{Density}_{\text{sample}} = \text{Mass}_{\text{sample}} / \text{Volume}_{\text{pycnometer}}$

Logical Relationships in Synthesis

The following diagram illustrates the role of **1,3-Dibromotetrafluorobenzene** as a key intermediate in the synthesis of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways for **1,3-Dibromotetrafluorobenzene**.

Applications

1,3-Dibromotetrafluorobenzene is a versatile reagent with several key applications in research and industry:

- **Synthesis of Fluorinated Compounds:** It is a crucial intermediate in the synthesis of various fluorinated compounds that are essential in the pharmaceutical and agrochemical industries. [1][2]
- **Material Science:** This compound is used to develop advanced materials, including polymers with high thermal and chemical stability, which are valuable in the electronics and aerospace sectors. [1][2] It has been specifically used to prepare starting materials for the synthesis of fluorinated liquid crystal derivatives. [4][5]

- Halogen Bonded Adducts: It has been used in the synthesis of halogen bonded adducts through in situ cryocrystallization with different oxygenated solvents.[4][5]
- Analytical Chemistry: It can be employed as a standard in chromatography and mass spectrometry for the analysis of complex mixtures in environmental studies.[1]

Safety Information

Handling **1,3-Dibromotetrafluorobenzene** requires adherence to safety protocols due to its potential hazards.

- Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
- Precautionary Statements: Recommended precautions include avoiding breathing the substance (P261), washing hands thoroughly after handling (P264), using only in well-ventilated areas (P271), and wearing protective gloves, clothing, and eye/face protection (P280).[4]
- Personal Protective Equipment (PPE): Recommended PPE includes eye shields, gloves, and a suitable respirator filter (e.g., type ABEK (EN14387)).
- Target Organs: The respiratory system is a primary target organ.[4]
- Storage: It is classified as a combustible liquid and should be stored accordingly.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]

- 4. 1,3-Dibromotetrafluorobenzene 96 1559-87-1 [sigmaaldrich.com]
- 5. 1,3-DIBROMOTETRAFLUOROBENZENE | 1559-87-1 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Properties of 1,3-Dibromotetrafluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073227#density-of-1-3-dibromotetrafluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com